molecular formula C24H22F5N3O3S B13548457 N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide

N-{[(4-methoxy-2-methylphenyl)carbamoyl](pyridin-3-yl)methyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide

Cat. No.: B13548457
M. Wt: 527.5 g/mol
InChI Key: AIKFNDSDLNXYFQ-UHFFFAOYSA-N
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Description

N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines aromatic rings, a pyridine moiety, and a pentafluoro-lambda6-sulfanyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-methoxy-2-methylphenyl isocyanate, which is then reacted with pyridin-3-ylmethylamine to form the corresponding urea derivative. This intermediate is further reacted with 4-(pentafluoro-lambda6-sulfanyl)phenylprop-2-enamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound may have potential applications in medicine, particularly in the development of new drugs. Its unique structure could be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxy-2-methylphenyl)acetamide
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-{(4-methoxy-2-methylphenyl)carbamoylmethyl}-N-[4-(pentafluoro-lambda6-sulfanyl)phenyl]prop-2-enamide stands out due to its combination of a pyridine moiety and a pentafluoro-lambda6-sulfanyl group, which imparts unique chemical and physical properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H22F5N3O3S

Molecular Weight

527.5 g/mol

IUPAC Name

N-[2-(4-methoxy-2-methylanilino)-2-oxo-1-pyridin-3-ylethyl]-N-[4-(pentafluoro-λ6-sulfanyl)phenyl]prop-2-enamide

InChI

InChI=1S/C24H22F5N3O3S/c1-4-22(33)32(18-7-10-20(11-8-18)36(25,26,27,28)29)23(17-6-5-13-30-15-17)24(34)31-21-12-9-19(35-3)14-16(21)2/h4-15,23H,1H2,2-3H3,(H,31,34)

InChI Key

AIKFNDSDLNXYFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C(C2=CN=CC=C2)N(C3=CC=C(C=C3)S(F)(F)(F)(F)F)C(=O)C=C

Origin of Product

United States

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